molecular formula C7H7BrFNO2S B6176758 (5-bromo-2-fluorophenyl)methanesulfonamide CAS No. 1184441-16-4

(5-bromo-2-fluorophenyl)methanesulfonamide

Cat. No.: B6176758
CAS No.: 1184441-16-4
M. Wt: 268.1
InChI Key:
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Description

(5-Bromo-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.1 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 2nd position on a phenyl ring, which is further attached to a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of (5-bromo-2-fluorophenyl)methanesulfonamide may involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methanesulfonamide is a versatile compound used in various scientific research fields:

Mechanism of Action

The mechanism of action of (5-bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The methanesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-fluorophenyl)methanesulfonamide: Similar in structure but with the bromine atom at the 4th position.

    (5-Chloro-2-fluorophenyl)methanesulfonamide: Similar but with a chlorine atom instead of bromine.

    (5-Bromo-2-chlorophenyl)methanesulfonamide: Similar but with a chlorine atom instead of fluorine.

Uniqueness

(5-Bromo-2-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with molecular targets. This unique structure allows for diverse applications in scientific research and industrial processes.

Properties

CAS No.

1184441-16-4

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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